N-(2-ethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethylphenyl group, a methoxymethyl group, a morpholine ring, and a dihydropyrimidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the morpholine ring and the methoxymethyl group. The final step involves the attachment of the ethylphenyl group to the dihydropyrimidinone core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinone derivatives and morpholine-containing molecules. Examples are:
- **N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE analogs with different substituents on the phenyl ring.
Morpholine derivatives: with varying functional groups attached to the nitrogen atom.
Uniqueness
The uniqueness of N-(2-ETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H26N4O4/c1-3-15-6-4-5-7-17(15)22-18(25)13-24-19(26)12-16(14-27-2)21-20(24)23-8-10-28-11-9-23/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,25) |
InChI Key |
YFWQRKQECJLLJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC |
Origin of Product |
United States |
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